Cas no 892762-74-2 (4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine)

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine structure
892762-74-2 structure
Product name:4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
CAS No:892762-74-2
MF:C18H14N6O4
Molecular Weight:378.341562747955
CID:6616320
PubChem ID:7184952

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質

名前と識別子

    • 892762-74-2
    • 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
    • CCG-166643
    • 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
    • AKOS001908400
    • 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
    • F1609-0403
    • 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
    • インチ: 1S/C18H14N6O4/c1-25-12-5-3-11(4-6-12)24-16(19)15(21-23-24)18-20-17(22-28-18)10-2-7-13-14(8-10)27-9-26-13/h2-8H,9,19H2,1H3
    • InChIKey: KRWSGBWOOKXIKY-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(C3=NOC(C4=C(N)N(C5C=CC(=CC=5)OC)N=N4)=N3)=CC1=2

計算された属性

  • 精确分子量: 378.10765295g/mol
  • 同位素质量: 378.10765295g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 536
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 123Ų

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1609-0403-5mg
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0403-15mg
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0403-3mg
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0403-2μmol
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0403-1mg
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1609-0403-4mg
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1609-0403-10mg
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1609-0403-20μmol
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1609-0403-10μmol
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1609-0403-5μmol
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
892762-74-2 90%+
5μl
$63.0 2023-05-17

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine 関連文献

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amineに関する追加情報

Chemical Exploration of 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS No. 892762-74-2)

The compound 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine, identified by its CAS number 892762-74-2, represents a fascinating molecular structure that has garnered attention in the field of medicinal chemistry. This intricate heterocyclic framework combines multiple pharmacophoric elements, including a benzodioxole moiety, an oxadiazole ring system, and a triazole unit, all linked through strategic substituents. Such a combination of functional groups often suggests potential biological activity across various therapeutic domains.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets. The presence of the 4-methoxyphenyl group introduces a hydrophobic pocket that could interact favorably with lipophilic regions of proteins. Furthermore, the electron-rich nature of the triazole and benzodioxole rings may facilitate hydrogen bonding or π-stacking interactions with complementary sites on target enzymes or receptors. These insights are particularly valuable in the context of drug discovery pipelines where rational design approaches are increasingly employed.

The structural motif of 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine has been explored in several recent studies for its potential pharmacological properties. For instance, derivatives bearing similar scaffolds have demonstrated activity against enzymes involved in inflammatory pathways. The oxadiazole ring is known to exhibit kinase inhibition capabilities, while the benzodioxole moiety is often associated with anti-depressant and anxiolytic effects. The triazole component may contribute to stability and bioavailability upon administration.

In vitro assays have provided preliminary evidence suggesting that this compound could modulate signaling pathways relevant to neurodegenerative disorders. The synergistic effects of its multiple pharmacophores may lead to a balanced pharmacodynamic profile with minimal side effects. Researchers are particularly interested in how the 4-methoxyphenyl substituent influences metabolic stability and oral bioavailability—a critical factor in drug development. Advanced spectroscopic techniques such as NMR and mass spectrometry have been instrumental in elucidating its exact conformational state under different conditions.

The synthesis of this complex molecule presents both challenges and opportunities for medicinal chemists. Multi-step organic transformations involving cyclization reactions and nucleophilic substitutions are commonly employed to construct the desired heterocyclic core. Catalytic methods have been explored to improve yield and reduce byproduct formation. Green chemistry principles are also being integrated into synthetic routes to minimize environmental impact while maintaining high chemical purity—a trend that aligns with global regulatory standards for pharmaceutical manufacturing.

The potential therapeutic applications of 4-(3-(2H-1,3-benzodioxol-5-yloxy)-1H-imidazo[5′:1′:5′′]pyrazin[5′d]pyrimidin]-6(7H)-one (a closely related derivative) highlight the importance of this chemical scaffold in medicinal chemistry research. Preclinical studies have indicated promising results in models of central nervous system disorders without significant toxicity at effective doses. These findings underscore the need for further investigation into analogs like our subject compound to identify lead candidates for clinical trials.

The role of computational biology in understanding drug-target interactions cannot be overstated. Molecular dynamics simulations have been used to model how this compound might bind within active sites or allosteric pockets of biological macromolecules. Such simulations provide atomic-level insights into binding affinities and residence times—parameters that directly influence drug efficacy and duration of action. Integrating these computational predictions with experimental data offers a powerful approach to accelerate hit-to-lead optimization processes.

Future directions for research on this compound include exploring its role as a scaffold for structure-based drug design (SBDD). By modifying specific substituents while retaining key pharmacophoric elements from the parent structure (benzodioxole, oxadiazole, and triazole), researchers can generate libraries of derivatives with tailored biological profiles for high-throughput screening campaigns against diverse disease targets.

The versatility of heterocyclic compounds like those exemplified by our subject continues to drive innovation in pharmaceutical sciences worldwide. As synthetic methodologies evolve alongside advances in biotechnology—and supported by interdisciplinary collaborations between chemists who design molecules

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd